3,19-Dihydroxyandrost-5-en-17-one
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Overview
Description
3,19-Dihydroxyandrost-5-en-17-one, also known as 5-androstenediol (5-AED), is a steroid hormone that is naturally produced in the adrenal glands and gonads. It is a precursor to both testosterone and estrogen and has been the subject of scientific research due to its potential use in various applications.
Scientific Research Applications
- 3,19-Dihydroxyandrost-5-en-17-one is a natural steroid hormone precursor. Researchers study its biosynthesis, metabolism, and interactions with other hormones. It plays a role in endocrine pathways, affecting processes like growth, development, and reproduction .
- Studies suggest that this compound exhibits anti-inflammatory effects. Researchers investigate its potential as a therapeutic agent for conditions such as arthritis, inflammatory bowel disease, and skin disorders .
- As a derivative of testosterone, 3,19-dihydroxyandrost-5-en-17-one interacts with androgen receptors. Scientists explore its impact on muscle growth, bone density, and sexual function .
- Researchers examine the role of this compound in cancer prevention and treatment. Its anti-proliferative properties may inhibit tumor growth, making it relevant in oncology studies .
- Some studies suggest that 3,19-dihydroxyandrost-5-en-17-one may protect neurons and enhance cognitive function. Investigations focus on its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Scientists explore its impact on lipid metabolism, glucose regulation, and insulin sensitivity. This research contributes to our understanding of metabolic diseases like diabetes and obesity .
Steroid Hormone Research
Anti-Inflammatory Properties
Androgen Receptor Modulation
Cancer Research
Neuroprotection and Brain Health
Metabolic Disorders
Mechanism of Action
Mode of Action
The mode of action of 3,19-Dihydroxyandrost-5-en-17-one involves its interaction with its targets. The presence of the C19 hydroxyl group results in the replacement of the O3-H3⋯O17 (one) hydrogen bonds as the strongest intermolecular interaction found in the stable polymorphs of the mono-hydroxylated compound . This suggests that the compound may have unique binding properties compared to other steroids.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3,19-Dihydroxyandrost-5-en-17-one. For instance, the presence of the C19 hydroxyl group in the molecule could potentially influence its stability and solubility in different environments .
properties
IUPAC Name |
3-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h2,13-16,20-21H,3-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYCSWPEAHDOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.